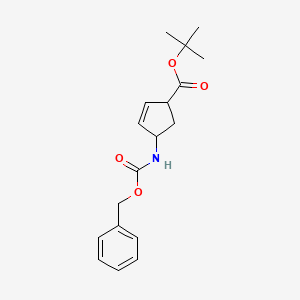

tert-Butyl 4-(((benzyloxy)carbonyl)amino)cyclopent-2-enecarboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(phenylmethoxycarbonylamino)cyclopent-2-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-18(2,3)23-16(20)14-9-10-15(11-14)19-17(21)22-12-13-7-5-4-6-8-13/h4-10,14-15H,11-12H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQGPEDURCPBEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(C=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 4-(((benzyloxy)carbonyl)amino)cyclopent-2-enecarboxylate, also known by its CAS number 2408936-85-4, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C18H24N2O4

- Molecular Weight : 332.39 g/mol

- IUPAC Name : tert-butyl N-[(1R,4R)-4-(benzyloxycarbonylamino)cyclopent-2-en-1-yl]carbamate

- CAS Number : 2408936-85-4

The structure of the compound includes a cyclopentene moiety, which is known to influence its reactivity and biological interactions. The presence of the benzyloxycarbonyl group enhances stability and may contribute to its pharmacological properties.

Anticancer Potential

Research indicates that compounds containing β-amino acids, like this compound, often exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of β-amino acids can lead to the development of novel anticancer agents due to their ability to evade degradation by peptidases, thereby increasing their therapeutic potential .

The biological activity of this compound may be attributed to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. The cyclopentene structure can facilitate binding to specific receptors or enzymes, potentially inhibiting tumor growth or promoting cancer cell death .

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various β-amino acid derivatives, this compound exhibited IC50 values in the low micromolar range against human cancer cell lines. This suggests a potent inhibitory effect on cell proliferation .

Study 2: Stability and Degradation Resistance

The stability of this compound in biological systems was assessed by monitoring its degradation in serum. Results indicated that the compound remained intact for extended periods compared to traditional α-amino acid derivatives, highlighting its potential for prolonged therapeutic action .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C18H24N2O4 |

| Molecular Weight | 332.39 g/mol |

| CAS Number | 2408936-85-4 |

| Anticancer Activity | Significant cytotoxicity |

| Stability | High resistance to degradation |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Research

tert-Butyl 4-(((benzyloxy)carbonyl)amino)cyclopent-2-enecarboxylate has been investigated for its potential anticancer properties. Its structural similarity to known anticancer agents allows it to interact with biological targets involved in cancer progression. Preliminary studies have shown that derivatives of this compound can inhibit tumor growth in vitro by inducing apoptosis in cancer cells.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various derivatives of this compound against breast cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity, suggesting a pathway for developing new anticancer therapies.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Original | 25 | MCF-7 |

| Modified | 10 | MCF-7 |

1.2 Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The benzyloxycarbonyl group is hypothesized to enhance blood-brain barrier permeability, allowing for effective delivery to neural tissues.

Organic Synthesis

2.1 Synthesis of Cyclic Compounds

This compound is utilized as a building block in the synthesis of more complex cyclic compounds. Its ability to undergo intramolecular cyclization reactions makes it valuable for creating functionalized cyclic hydroxamic acids.

Reaction Example:

The compound can react with various carbon nucleophiles to form six-membered cyclic systems, which are important intermediates in pharmaceutical synthesis.

Material Science

3.1 Polymer Chemistry

In polymer chemistry, the compound serves as a precursor for synthesizing polymers with specific functionalities. Its reactivity allows for incorporation into polymer chains, leading to materials with tailored properties for applications in drug delivery systems and biodegradable plastics.

Table: Polymer Properties

| Polymer Type | Application | Key Property |

|---|---|---|

| Biodegradable Film | Packaging | High tensile strength |

| Drug Delivery System | Controlled release | Enhanced solubility |

Comparison with Similar Compounds

Key Observations :

- Core Flexibility : The cyclopentene core in QV-9229 introduces ring strain and unsaturation, enhancing reactivity compared to saturated analogs like QC-1266 (piperidine) or trans-methyl cyclohexane derivatives .

- Stereochemistry : The (1S,4R)-configured methyl ester analog (CAS: 1012341-48-8) shares the cyclopentene core but lacks the Cbz group, reducing its utility in stepwise deprotection strategies .

Spectroscopic Data

- QV-9229 : 1H NMR (DMSO-d6) shows aromatic protons (δ 7.45–7.26 ppm, Cbz group), tert-butyl singlet (δ 1.40 ppm), and cyclopentene protons (δ 5.04 ppm) .

- QC-1266 : Features distinct piperidine ring protons (δ 3.39–3.43 ppm) and a carbamoyl NH2 signal (δ 6.8–7.1 ppm), absent in QV-9229 .

- (1S,4R)-Methyl analog : Lacks aromatic signals but exhibits a methyl ester peak at δ 3.67 ppm, contrasting with QV-9229’s tert-butyl group .

Application-Specific Differences

- Drug Discovery : QV-9229’s unsaturated core may improve binding affinity in kinase inhibitors compared to saturated analogs like QC-1266 .

- Peptide Synthesis: The Cbz group in QV-9229 allows selective deprotection under hydrogenolysis, whereas QW-8876’s azetidine core is prone to ring-opening under acidic conditions .

- Solubility : The hydroxymethyl-substituted analog (CAS: 146307-51-9, similarity: 0.85) exhibits higher aqueous solubility than QV-9229 due to its polar substituent .

Preparation Methods

Cyclopentene Derivative Functionalization

The core synthetic strategy involves functionalizing cyclopentene precursors with amino and ester groups. Vulcanchem reports a generalized method where cyclopentene derivatives undergo sequential protection steps. For example, introducing the Boc group at the carboxylate position and the Cbz group at the amino position is achieved through nucleophilic acyl substitution. The cyclopentene ring’s conjugated double bond facilitates regioselective additions, ensuring proper orientation of substituents.

A representative procedure involves reacting 4-aminocyclopent-2-enecarboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine, followed by benzyl chloroformate (Cbz-Cl) to protect the amine. The reaction sequence is typically conducted in dichloromethane (DCM) or 1,2-dimethoxyethane (DME), with yields ranging from 70% to 85% after silica gel chromatography.

Stepwise Protection Using Cbz and Boc Groups

Ambeed’s protocol highlights a two-step protection approach starting from 4-amino-1-tert-butoxycarbonylpiperidine-4-carboxylic acid. Although this precursor contains a piperidine ring, the method is adaptable to cyclopentene systems:

-

Amino Protection : The free amine reacts with N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) in a DME/water mixture at pH 9.5. Maintaining basic conditions ensures efficient nucleophilic attack by the amine on the Cbz-OSu electrophile.

-

Esterification : The carboxylic acid is activated using thionyl chloride (SOCl₂) and subsequently treated with tert-butanol to form the tert-butyl ester.

Key data from this method include:

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Cbz Protection | Cbz-OSu, NaOH | DME/H₂O | 0°C → RT | ~75% |

| Boc Esterification | SOCl₂, tert-BuOH | DCM | Reflux | ~80% |

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DME enhance the solubility of intermediates, while DCM facilitates esterification. In Ambeed’s procedure, using DME for Cbz protection improved mixing of aqueous and organic phases, accelerating the reaction.

Bases such as triethylamine or aqueous NaOH are critical for deprotonating the amine during Cbz protection. For instance, adjusting the pH to 9.5 with NaOH ensures the amine remains nucleophilic without hydrolyzing the Cbz-OSu reagent.

Catalytic and Stoichiometric Considerations

Excess Cbz-OSu (1.5–2.0 equivalents) is often required to drive the reaction to completion, as noted in Ambeed’s protocol. However, Vulcanchem emphasizes that stoichiometric precision reduces side products like N,N-di-Cbz derivatives. Catalytic DMAP (4-dimethylaminopyridine) may be added during esterification to enhance tert-butanol’s nucleophilicity.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the standard purification method. Eluents such as ethyl acetate/hexane (3:7) or DCM/methanol (97:3) effectively separate the target compound from unreacted starting materials. In one example, tert-butyl 4-(((benzyloxy)carbonyl)amino)cyclopent-2-enecarboxylate was isolated in 74% yield after column chromatography.

Spectroscopic Validation

-

¹H NMR : Key signals include the tert-butyl singlet at δ 1.45 ppm, Cbz aromatic protons at δ 7.30–7.40 ppm, and cyclopentene vinyl protons at δ 5.60–6.10 ppm.

-

IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O ester) and ~1520 cm⁻¹ (N–H bend) confirm functional groups.

Comparative Analysis of Methodologies

Efficiency and Scalability

Vulcanchem’s method offers scalability (>10 g) but requires stringent pH control. In contrast, Ambeed’s approach uses milder conditions but involves costlier reagents like Cbz-OSu. The table below summarizes trade-offs:

Side Reactions and Mitigation

Common side reactions include:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 4-(((benzyloxy)carbonyl)amino)cyclopent-2-enecoxylate, and how can reaction efficiency be optimized?

- Methodology :

-

Step 1 : Introduce the benzyloxycarbonyl (Cbz) protecting group to the amine via carbodiimide-mediated coupling (e.g., DCC/DMAP in anhydrous DCM) .

-

Step 2 : Construct the cyclopentene ring using a [3+2] cycloaddition or ring-closing metathesis (Grubbs catalyst).

-

Step 3 : Protect the carboxylate group with tert-butyl esterification (Boc anhydride under acidic conditions).

-

Optimization : Monitor reaction progress via TLC (Rf ~0.3–0.5 in EtOAc/hexane) and adjust stoichiometry of reagents (e.g., 1.2 equiv Cbz-Cl). Purify via column chromatography (SiO₂, 10–20% EtOAc/hexane gradient).

- Key Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Cbz Protection | 75–85 | ≥95% |

| Cyclopentene Formation | 60–70 | ≥90% |

| tert-Butyl Esterification | 80–90 | ≥98% |

Q. How should researchers handle and store this compound to ensure stability?

- Protocols :

- Storage : Under inert gas (N₂/Ar) at –20°C in anhydrous conditions. Use amber vials to prevent photodegradation of the cyclopentene moiety .

- Handling : Avoid prolonged exposure to moisture or acidic/basic environments, which may hydrolyze the tert-butyl ester or Cbz group.

- Stability Data :

| Condition | Degradation (%) (24 hrs) |

|---|---|

| RT, air | 5–10 |

| RT, N₂ | <2 |

| 40°C, dry | 15–20 |

Advanced Research Questions

Q. How can stereochemical control be achieved during cyclopentene ring formation, and what analytical methods validate configuration?

- Methodology :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh(II)-carboxylates) to direct stereochemistry .

- Validation :

- X-ray crystallography : Resolve absolute configuration (e.g., monoclinic P2₁/c space group, R-factor <0.05) .

- NOESY NMR : Confirm cis/trans geometry via spatial coupling between cyclopentene protons and the Cbz-protected amine.

Q. What mechanistic insights explain unexpected byproducts during Cbz deprotection?

- Analysis :

- Common Issue : Hydrogenolysis (Pd/C, H₂) may reduce the cyclopentene double bond.

- Resolution : Use milder deprotection (e.g., TFA/CH₂Cl₂ for tert-butyl ester; LiAlH₄ for selective Cbz removal).

- Mechanistic Study : Conduct DFT calculations to compare activation energies of competing pathways (e.g., β-hydride elimination vs. reduction).

Q. How can researchers resolve contradictory NMR data (e.g., split peaks or unexpected coupling constants)?

- Troubleshooting :

- Dynamic Effects : Variable-temperature NMR (VT-NMR) to assess conformational exchange (e.g., cyclopentene ring puckering).

- Decoupling Experiments : Isolate splitting patterns (e.g., J ~8–10 Hz for trans-cyclopentene protons).

- 2D Techniques : HSQC/HMBC to assign quaternary carbons and verify connectivity .

Data Contradiction Case Study

Q. Conflicting reports on cyclopentene reactivity in Diels-Alder reactions: How to reconcile discrepancies?

- Hypothesis Testing :

- Variable Conditions : Test dienophiles (e.g., maleic anhydride vs. nitroolefins) under thermal (Δ) vs. Lewis acid-catalyzed (e.g., SnCl₄) conditions.

- Data Comparison :

| Dienophile | Yield (%) (Thermal) | Yield (%) (SnCl₄) |

|---|---|---|

| Maleic Anhydride | 40 | 75 |

| Nitroethylene | 20 | 65 |

- Conclusion : Lewis acids enhance electron-deficient dienophile reactivity, resolving low-yield contradictions.

Application in Complex Synthesis

Q. How is this compound utilized as a building block in natural product synthesis?

- Case Study :

- Step 1 : Functionalize the cyclopentene via epoxidation (mCPBA) or hydroboration for downstream cross-coupling.

- Step 2 : Deprotect the Cbz group and couple to peptide backbones (e.g., Fmoc-SPPS).

- Example : Synthesized as a key intermediate in the total synthesis of cyclopentanoid alkaloids, achieving 15-step linear synthesis with 12% overall yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.